molecular formula C7H5NO B1253681 Furo[3,2-b]pyridine CAS No. 272-62-8

Furo[3,2-b]pyridine

Numéro de catalogue: B1253681
Numéro CAS: 272-62-8
Poids moléculaire: 119.12 g/mol
Clé InChI: YRTCKZIKGWZNCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Furo[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. This compound consists of a fused furan and pyridine ring, which contributes to its unique chemical behavior and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Furo[3,2-b]pyridine can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. For instance, chalcones bearing specific substituents can be used as starting materials . Another method involves a multi-catalytic protocol using gold, palladium, and phosphoric acid, which enables a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yielding reactions and efficient purification techniques to ensure the compound’s purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions: Furo[3,2-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the furan and pyridine rings, which provide multiple reactive sites.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2-carboxylic acid, while reduction can produce this compound-2-ylmethanol .

Applications De Recherche Scientifique

Furo[3,2-b]pyridine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of furo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as a hydrogen bond acceptor, facilitating protein-ligand interactions. This interaction can disrupt key cellular signaling pathways, leading to its therapeutic effects . Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 .

Comparaison Avec Des Composés Similaires

  • Furo[2,3-b]pyridine
  • Furo[2,3-c]pyridine
  • Furo[3,2-c]pyridine
  • Pyrrolo[3,4-c]pyridine

Comparison: Furo[3,2-b]pyridine is unique due to its specific ring fusion, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound has distinct pharmacological properties and binding affinities, making it a valuable compound in drug discovery and development .

Activité Biologique

Furo[3,2-b]pyridine is a fused heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a furan ring fused to a pyridine ring, providing a unique scaffold for drug development. The synthesis of this compound typically involves various methods such as cycloaddition and metal-mediated couplings. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity while maintaining biological efficacy.

1. Kinase Inhibition

This compound derivatives have been identified as potent inhibitors of various kinases, particularly cdc-like kinases (CLKs). Research indicates that 3,5-disubstituted furo[3,2-b]pyridines exhibit high selectivity and potency against CLKs, which are implicated in several diseases including cancer. A study reported the development of selective inhibitors with sub-micromolar activity against these kinases, showcasing their potential as therapeutic agents in oncology .

Table 1: Selective Kinase Inhibitors Derived from this compound

Compound NameTarget KinaseIC50 (µM)Reference
MU1210CLK1/2/4<0.5
MU135HIPK2<0.3
MU1787HIPK<0.4

2. Modulation of the Hedgehog Pathway

This compound has also been shown to modulate the Hedgehog signaling pathway, which plays a crucial role in embryonic development and cancer progression. The ability to act as an effective modulator opens avenues for its use in treating conditions associated with aberrant Hedgehog signaling .

3. Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. Compounds derived from this scaffold have demonstrated activity against multidrug-resistant strains of Mycobacterium tuberculosis. The screening of various derivatives revealed promising candidates that could be developed into new antibiotics .

Table 2: Antimicrobial Efficacy of this compound Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Compound AM. tuberculosis0.8 µg/mL
Compound BE. coli1.5 µg/mL

Therapeutic Applications

The biological activities of this compound derivatives suggest several therapeutic applications:

  • Cancer Treatment : Due to their kinase inhibition properties, these compounds may serve as targeted therapies for various cancers.
  • Infection Control : Their efficacy against resistant bacterial strains positions them as candidates for developing new antibiotics.
  • Inflammatory Disorders : Some derivatives have been linked to the inhibition of protease-activated receptor-2 (PAR-2), which is involved in inflammatory responses .

Case Study 1: Inhibition of CLKs

A notable study explored the effects of a specific this compound derivative on cancer cell lines expressing high levels of CLK proteins. The results demonstrated significant reduction in cell viability and proliferation rates, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

In another investigation focused on tuberculosis treatment, a library of this compound derivatives was screened against drug-resistant strains of M. tuberculosis. Several compounds showed remarkable activity, suggesting a viable path for new antibiotic development.

Propriétés

IUPAC Name

furo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-7-6(8-4-1)3-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTCKZIKGWZNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480596
Record name furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-62-8
Record name Furo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furo[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Reaction of 30 with ethyl bromoacetate in the presence of a non-nucleophilic base such as sodium hydride in a suitable organic solvent such as tetrahydrofuran gives a compound of formula 31. Treatment of 31 with base such as sodium ethoxide in ethanol, followed by thermolysis of the resulting 2-carboxyfuro[3,2-b]pyridine of formula 32 gives furo[3,2-b]pyridine of formula 33 ((see., Shiotani, S., and Moriata, H. J. Heterocyclic Chem., 23, 665 (1986))
[Compound]
Name
31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
formula 32
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of PdCl2(PPh3)2 (1.4 g, 2.0 mmol) and CuI (0.4 g, 2.1 mmol) in TEA (100 mL) and THF (200 mL) under nitrogen was added a mixture of 2-bromo-3-acetoxy-pyridine (13.1 g, 60.6 mmol) and TMS-acetylene (7.0 g, 71 mmol) in THF (100 mL) in one portion. The mixture was stirred at room temperature for 1 hour. Then quenched with saturated NaHCO3 (50 mL) and MeOH (50 mL). The mixture was stirred at 80° C. for 2 hours. After cooling, the mixture was extracted with ether. The organic phase was dried and concentrated. The residue was subject to column chromatography to afford Furo[3,2-b]pyridine (1.54 g, 21%). 1H NMR (CDCl3, 400 MHz) δ 8.55 (m, 1H), 7.84 (m, 1H), 7.75 (m, 1H), 7.72 (m, 1H), 6.99 (m, 1H).
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
catalyst
Reaction Step Two
Name
CuI
Quantity
0.4 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Chlorofuropyridine (7, 1.27 g, 8.27 mmol) is treated with zinc (3.23 g, 49.6 mmol) in acetic acid (20 ml) at refluxing temperature until the starting material disappears (˜4 hours). The reaction is filtered to remove solid. The filtrate is concentrated and the residue is dissolved in water. After basification with 1N sodium hydroxide, the mixture is extracted with methylene chloride. Evaporation leaves a yellow oil, which is purified with flash column chromatography on silica gel to give furopyridine as a yellow oil (8).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.23 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
Furo[3,2-b]pyridine
Reactant of Route 3
Furo[3,2-b]pyridine
Reactant of Route 4
Furo[3,2-b]pyridine
Reactant of Route 5
Furo[3,2-b]pyridine
Reactant of Route 6
Furo[3,2-b]pyridine
Customer
Q & A

A: Research suggests that some furo[3,2-b]pyridine derivatives, particularly 3,5,7-trisubstituted analogs, can act as sub-micromolar modulators of the Hedgehog signaling pathway, a key pathway in embryonic development and frequently dysregulated in various cancers. [] This highlights their potential as anticancer agents targeting this specific pathway.

ANone: The molecular formula of this compound is C7H5NO. Its molecular weight is 119.12 g/mol.

A: Multiple research papers provide detailed spectroscopic data (NMR, IR, MS) for various synthesized this compound derivatives. These data are essential for characterizing and confirming the structures of the synthesized compounds. [, , , , , ]

ANone: The provided research papers primarily focus on the synthesis and biological evaluation of this compound derivatives. Information regarding their material compatibility and stability under various conditions is limited. Further research is needed to explore these aspects and their potential applications in different material science contexts.

ANone: The available research focuses on this compound as a bioactive scaffold rather than a catalyst. There's no direct evidence presented about its catalytic properties or applications in the provided articles.

A: While not extensively discussed, some research mentions utilizing computational chemistry techniques. For instance, one study employed computational modeling to investigate the interaction between CLK1, a cdc-like kinase, and a specific this compound derivative (compound 12h), providing insights into their binding mode. []

A: SAR studies have demonstrated that the position and type of substituents on the this compound core significantly influence its biological activity. For example: * 3,5-Disubstituted furo[3,2-b]pyridines: Showed potent and selective inhibitory activity against CLK kinases. [] * 3,5,7-Trisubstituted furo[3,2-b]pyridines: Exhibited modulation of the Hedgehog signaling pathway, with some derivatives demonstrating sub-micromolar potency. [] * 2-Substituted furo[3,2-b]pyridines: Some compounds within this series, particularly those with specific substitutions at the 2-position, exhibited promising anticancer properties. []

A: Research indicates that 3,5-disubstituted furo[3,2-b]pyridines are potent and selective inhibitors of CLK kinases. Notably, modifications at these positions significantly impact their inhibitory potency and selectivity profiles. Further exploration of SAR in this context is crucial for developing highly optimized CLK inhibitors. [, ]

A: While the research mainly focuses on synthesis and biological activity, one study mentions modifying a this compound derivative to enhance its metabolic stability in various liver microsomes. [] This suggests that the stability of these compounds can be influenced by structural modifications and highlights the importance of considering stability during drug development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.